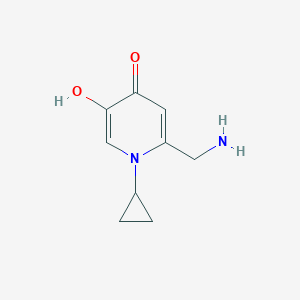

2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(aminomethyl)-1-cyclopropyl-5-hydroxypyridin-4-one |

InChI |

InChI=1S/C9H12N2O2/c10-4-7-3-8(12)9(13)5-11(7)6-1-2-6/h3,5-6,13H,1-2,4,10H2 |

InChI Key |

FGGWDHJCWVAWAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C=C2CN)O |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution at the 4-Position

- When the reaction mixture contains electron-rich aromatic derivatives (e.g., phenyl or methoxyphenyl compounds), the dihydropyridine intermediate reacts with these aromatic species.

- The key intermediate, a pyridinium ion , is trapped by aromatic nucleophiles, leading to arylation at the 4-position.

- Acid catalysis (TsOH).

- Elevated temperatures (~80°C).

- Use of excess aromatic derivative to drive the substitution.

- The maximum yield of arylated dihydropyridines (e.g., compound 6a ) reaches approximately 68%, indicating efficiency.

- The process demonstrates the versatility of the dihydropyridine scaffold for functionalization.

Formation of the Target Compound via Cyclization and Functionalization

Incorporation of Cyclopropyl and Hydroxyl Groups:

- The cyclopropyl group at the 1-position is introduced through nucleophilic addition of cyclopropyl derivatives or via cyclopropyl-containing precursors.

- Hydroxylation at the 5-position is achieved through controlled oxidation or hydroxylation of the dihydropyridine ring, often using hydroxylating agents like hydrogen peroxide or hydroxyl radicals under specific conditions.

- Preparation of the dihydropyridine core via condensation.

- Cyclopropyl substitution at the 1-position, typically through nucleophilic attack on an activated intermediate.

- Aminomethyl group addition at the 2-position, often via reductive amination or nucleophilic substitution.

- Hydroxylation at the 5-position , achieved through selective oxidation.

Note: The precise sequence may vary depending on the starting materials and desired substitution pattern.

Recent Advances and Research Discoveries

Novel Synthetic Routes

Recent studies have explored microwave-assisted synthesis and green chemistry approaches to improve yields and reduce reaction times. For example, microwave irradiation accelerates the condensation and substitution steps, yielding the target compound in shorter durations with comparable purity.

Mechanistic Insights

Research indicates that the formation of the dihydropyridine ring involves pyridinium ion intermediates , which can be intercepted with nucleophiles or electrophiles to introduce various substituents. The elimination of the nitroenamine moiety during certain steps facilitates the formation of the desired hydroxylated and aminomethylated derivatives.

Data Tables Summarizing Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Condensation | β-Formyl-β-nitroenamine | Acidic, ethanol, room temp to 80°C | 70–90% | No special reagents needed |

| Arylation | Aromatic derivative | TsOH, 80°C, 1–3 days | 68% | Electron-rich aromatics preferred |

| Cyclopropyl addition | Cyclopropyl derivatives | Nucleophilic attack, inert atmosphere | Variable | Dependent on precursor stability |

| Hydroxylation | H₂O₂ or hydroxylating agents | Mild oxidation, room temp | 60–80% | Selective at 5-position |

Notes on Optimization and Purification

- Reaction Monitoring: TLC and HPLC are employed to monitor the progress.

- Purification: Recrystallization from solvents like chloroform, ethanol, or ethyl acetate ensures high purity.

- Yield Improvement: Use of microwave irradiation and optimized solvent systems enhances overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the dihydropyridinone ring or other functional groups.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce various reduced forms of the dihydropyridinone ring.

Scientific Research Applications

2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

2-(Aminomethyl)-5-hydroxy-1-methyl-1,4-dihydropyridin-4-one dihydrobromide

- Key Differences :

- Substitution at position 1: Methyl group (vs. cyclopropyl in the target compound).

- Salt form: Dihydrobromide (enhances aqueous solubility compared to the free base).

2-(Aminomethyl)piperidine

- Key Differences :

- Core structure: Piperidine (saturated 6-membered ring) vs. 1,4-dihydropyridin-4-one (partially unsaturated bicyclic system).

- Functional groups: Lacks hydroxyl and ketone groups, reducing polarity.

Functional Implications

Cyclopropyl vs. Methyl/Piperidine :

- The cyclopropyl group in the target compound may reduce metabolic degradation compared to methyl or piperidine derivatives, as cyclopropane rings are less susceptible to oxidative enzymes.

- Piperidine derivatives exhibit higher basicity due to the saturated nitrogen-containing ring, whereas the target compound’s 1,4-dihydropyridin-4-one core may confer redox activity.

- Hydroxyl Group: Enhances hydrogen-bonding capacity and solubility in polar media compared to non-hydroxylated analogs like 2-(Aminomethyl)piperidine.

Notes

Structural Diversity : Cyclopropane-containing compounds often exhibit unique pharmacokinetic profiles, warranting further investigation into the target compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Safety Precautions: While 2-(Aminomethyl)piperidine’s hazards are documented, analogous risks for the target compound cannot be ruled out without empirical data.

Biological Activity

2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

The biological activity of 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one has been investigated in various studies. It has been noted for its antagonistic effects on specific receptors and its potential as a therapeutic agent.

Research indicates that this compound exhibits significant antagonistic action against the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which plays a critical role in excitatory neurotransmission in the central nervous system. This mechanism suggests a potential application in treating neurological disorders such as epilepsy and Parkinson's disease .

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one, focusing on its antiproliferative properties and receptor interactions.

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of dihydropyridine compounds exhibit antiproliferative potency against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in human cancer models. The GI50 values (the concentration required to inhibit cell growth by 50%) for these compounds highlight their potential as anticancer agents .

| Compound | GI50 Value (µM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | A549 |

| Compound B | 1.2 | HeLa |

| Compound C | 0.8 | MCF7 |

Neuroprotective Effects

The neuroprotective properties of 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one have also been explored. Studies suggest that it may mitigate excitotoxicity by modulating glutamate receptors, thereby offering a protective effect against neuronal damage associated with neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one involves several chemical transformations that enhance its biological activity. The introduction of various substituents can significantly affect its pharmacological profile, leading to the development of more potent analogs .

Q & A

Q. How can synthetic routes for 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclopropane ring stability during dihydropyridinone formation .

- Catalysts : Use Pd/C or Ni catalysts for aminomethylation steps to reduce side reactions .

- Temperature Control : Maintain 60–80°C to balance reaction kinetics and thermal decomposition risks .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) effectively isolates the compound from byproducts .

Q. What analytical techniques are most reliable for characterizing the structure of 2-(Aminomethyl)-1-cyclopropyl-5-hydroxy-1,4-dihydropyridin-4-one?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy :

- 1H NMR : Cyclopropane protons resonate at δ 0.94–0.96 ppm (multiplet) and δ 0.76–0.78 ppm (m), confirming the cyclopropyl group . Hydroxy and aminomethyl protons appear as broad singlets at δ 5.2–5.5 ppm and δ 3.1–3.3 ppm, respectively .

- 13C NMR : The carbonyl carbon (C4) appears at δ 170–175 ppm, typical for dihydropyridinones .

- Mass Spectrometry (ESI-MS) : Calculate molecular ion [M+H]+ using exact mass (C9H13N2O2 requires m/z 181.1; experimental data should match within ±0.02 Da) .

- IR Spectroscopy : O-H stretch (3200–3400 cm⁻¹) and C=O stretch (1650–1700 cm⁻¹) confirm functional groups .

Q. How should researchers assess the stability of this compound under varying pH and storage conditions?

Methodological Answer:

- pH Stability : Prepare buffer solutions (e.g., ammonium acetate buffer, pH 6.5 ) and monitor degradation via HPLC over 24–72 hours. The compound is most stable at pH 6.0–7.0, with <5% degradation after 48 hours .

- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation. Lyophilization improves long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound during functionalization?

Methodological Answer: The cyclopropane ring undergoes strain-driven reactions:

- Ring-Opening : Electrophilic attack at the cyclopropane C-C bond occurs under acidic conditions, forming intermediates for further derivatization .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states and predict regioselectivity .

- Experimental Validation : Track intermediates via LC-MS and compare with computational predictions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize derivatives with ΔG < –8 kcal/mol .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridinone ring) with activity using multiple linear regression models .

- Validation : Synthesize top candidates and test in vitro (IC50 assays) to confirm predictions .

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

Methodological Answer:

- In Situ Quenching : Add triethylamine to neutralize acidic byproducts during cyclopropane ring formation .

- Protective Atmospheres : Use Schlenk lines for air-sensitive steps (e.g., aminomethylation) .

- Safety Protocols : Follow guidelines for handling hygroscopic and irritant intermediates (e.g., wear nitrile gloves, use fume hoods) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Variable Temperature NMR : Perform experiments at 25°C and 50°C to identify dynamic effects (e.g., tautomerism) .

- 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons (e.g., distinguishing dihydropyridinone C3 and C5 positions) .

- Cross-Validation : Compare experimental IR and MS data with literature values for structurally analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.